molecular formula C10H10BrN B3093552 4-(Bromomethyl)-3,5-dimethylbenzonitrile CAS No. 1246247-73-3

4-(Bromomethyl)-3,5-dimethylbenzonitrile

Cat. No. B3093552
CAS RN: 1246247-73-3
M. Wt: 224.1 g/mol
InChI Key: KTMZKGBDKWXODN-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)benzonitrile” is a chemical compound with the linear formula BrCH2C6H4CN . It is used in laboratory chemicals and in the synthesis of substances .


Synthesis Analysis

While specific synthesis methods for “4-(Bromomethyl)-3,5-dimethylbenzonitrile” are not available, “4-(Bromomethyl)benzonitrile” reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)benzonitrile” consists of a benzene ring substituted with a bromomethyl group .


Chemical Reactions Analysis

“4-(Bromomethyl)benzonitrile” may be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .


Physical And Chemical Properties Analysis

The molecular weight of “4-(Bromomethyl)benzonitrile” is 196.04 g/mol . It is a solid substance .

Scientific Research Applications

Synthesis of Ligands

4-(Bromomethyl)-3,5-dimethylbenzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . This application is significant in the field of coordination chemistry, where such ligands can be used to form complex structures with various metal ions.

Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile

This compound is also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide . This reaction is an example of nucleophilic substitution, where the bromomethyl group acts as a leaving group.

Electrochemical Bromofunctionalization of Alkenes

In a study, it was found that 4-(Bromomethyl)-3,5-dimethylbenzonitrile can be used in the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid, which then reacts with the alkene to form dibromides, bromohydrins, bromohydrin ethers, and cyclized products .

Synthesis of Bicyclic Derivatives

Although not directly mentioned in the search results, it’s plausible that 4-(Bromomethyl)-3,5-dimethylbenzonitrile could be used in the synthesis of bicyclic derivatives, similar to other bromomethyl compounds. These derivatives are useful building blocks in organic chemistry.

5. Development of Safe and Sustainable Bromination Methods The compound’s bromomethyl group can be utilized in the development of safe and sustainable bromination methods . This is particularly important in green chemistry, where the goal is to reduce waste and avoid the use of hazardous reagents.

6. Research on Atom Economy and Waste Reduction The use of 4-(Bromomethyl)-3,5-dimethylbenzonitrile in electrochemical strategies for bromination reactions contributes to research on improving atom economy and reducing waste . This is a key aspect of sustainable chemistry.

Safety and Hazards

“4-(Bromomethyl)benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for “4-(Bromomethyl)-3,5-dimethylbenzonitrile” are not available, research into the properties and uses of similar compounds continues .

properties

IUPAC Name

4-(bromomethyl)-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMZKGBDKWXODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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